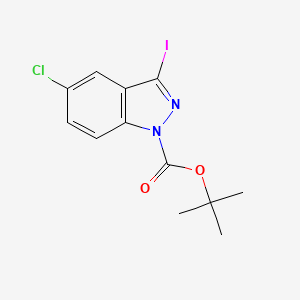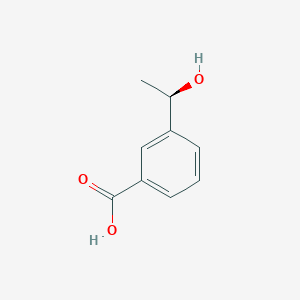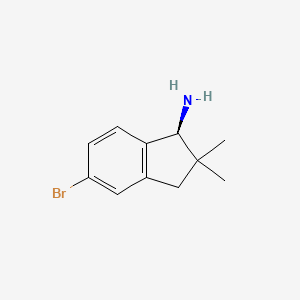
1,2,4,4,6-Pentamethyl-1,4-dihydropyridine-3,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Pyridinedicarbonitrile,1,4-dihydro-1,2,4,4,6-pentamethyl- is a chemical compound belonging to the class of dihydropyridines It is characterized by its unique structure, which includes multiple methyl groups and nitrile functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarbonitrile,1,4-dihydro-1,2,4,4,6-pentamethyl- typically involves the reaction of appropriate pyridine derivatives with nitrile-containing reagents. One common method involves the cyclization of intermediates under controlled conditions to form the desired dihydropyridine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Pyridinedicarbonitrile,1,4-dihydro-1,2,4,4,6-pentamethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine to its corresponding pyridine derivative.
Reduction: Reduction reactions can modify the nitrile groups to amines or other functional groups.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine-containing compounds .
Aplicaciones Científicas De Investigación
3,5-Pyridinedicarbonitrile,1,4-dihydro-1,2,4,4,6-pentamethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Pyridinedicarbonitrile,1,4-dihydro-1,2,4,4,6-pentamethyl- involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial activity. The exact pathways depend on the specific application and derivative being studied .
Comparación Con Compuestos Similares
Similar Compounds
2,4,4,6-Tetramethyl-1,4-dihydro-3,5-pyridinedicarbonitrile: This compound shares a similar core structure but differs in the number and position of methyl groups.
3-Pyridinecarbonitrile: A simpler compound with fewer substituents, used in various chemical syntheses.
Uniqueness
3,5-Pyridinedicarbonitrile,1,4-dihydro-1,2,4,4,6-pentamethyl- is unique due to its specific arrangement of methyl groups and nitrile functionalities, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
32136-89-3 |
|---|---|
Fórmula molecular |
C12H15N3 |
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
1,2,4,4,6-pentamethylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C12H15N3/c1-8-10(6-13)12(3,4)11(7-14)9(2)15(8)5/h1-5H3 |
Clave InChI |
CNTGWJAHTKDGOD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C(N1C)C)C#N)(C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(R)-1-((3aR,5R,6S,6aR)-6-(Benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl methanesulfonate](/img/structure/B14018119.png)
![3-Fluoro-5-((7-(methylsulfonyl)-3-oxo-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolan]-4-YL)oxy)benzonitrile](/img/structure/B14018127.png)
![N1-(4-methoxyphenyl)-2-[2-bromo-1-(4-nitrophenyl)ethylidene]-1-(2-hydroxyethyl)hydrazine-1-carbothioamide](/img/structure/B14018134.png)

![3',4'-Difluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14018146.png)
